molecular formula C9H8BNO3 B1391804 (2-Hydroxyquinolin-3-yl)boronic acid CAS No. 1101864-58-7

(2-Hydroxyquinolin-3-yl)boronic acid

Cat. No.: B1391804
CAS No.: 1101864-58-7
M. Wt: 188.98 g/mol
InChI Key: RIRFRJDLNNSOJT-UHFFFAOYSA-N
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Description

(2-Hydroxyquinolin-3-yl)boronic acid is an organic compound with the molecular formula C9H8BNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the desired boronic acid . This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Methylphenylboronic acid

Comparison: (2-Hydroxyquinolin-3-yl)boronic acid is unique due to its quinoline backbone, which imparts additional aromaticity and potential for π-π interactions. This distinguishes it from simpler boronic acids like phenylboronic acid, which lack the heterocyclic structure. The presence of the hydroxyl group at the 2-position of the quinoline ring also enhances its reactivity and binding affinity for diols and other nucleophiles .

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRFRJDLNNSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677803
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101864-58-7
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a microwave vial was added 3-bromo-2-hydroxyquinoline (50 mg, 0.223 mmol), bis(pinacolato)diboron (113 mg, 0.446 mmol), potassium acetate (66 mg, 0.669 mmol), PdCl2(dppf). CH2Cl2 (18.22 mg, 0.022 mmol), and dppf (12.37 mg, 0.022 mmol), followed by addition of 1,4-dioxane (6 mL). The reaction mixture was purged with N2 and stirred under N2 atmosphere at 90° C. overnight. The reaction mixture was filtered through a disposable filter funnel, concentrated in vacuo, and purified by silica gel chromotography (10% to 60% EtOAc in heptane) to afford (2-oxo-1,2-dihydroquinolin-3-yl)boronic acid (30 mg, MS: 190.1 [M+H+].)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18.22 mg
Type
reactant
Reaction Step Two
Name
Quantity
12.37 mg
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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